molecular formula C20H20INOS B14440354 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide CAS No. 76045-80-2

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide

Cat. No.: B14440354
CAS No.: 76045-80-2
M. Wt: 449.3 g/mol
InChI Key: PPQMZIMECIIXHL-UHFFFAOYSA-M
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Description

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenyl group attached to the thiazole ring. The iodide ion is present as a counterion to balance the charge of the thiazolium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The ethyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be added via a Wittig reaction, while the phenyl group can be introduced through a Friedel-Crafts acylation.

    Formation of the Thiazolium Salt: The final step involves the quaternization of the thiazole nitrogen with an alkyl halide, such as ethyl iodide, to form the thiazolium iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties and as a component in drug design.

    Industry: Utilized in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylthiazole: Similar structure but lacks the methoxyphenyl and ethyl groups.

    4-Phenylthiazole: Lacks the ethyl and methoxyphenyl groups.

    2-(4-Methoxyphenyl)thiazole: Similar but lacks the ethyl and phenyl groups.

Uniqueness

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide is unique due to its combination of substituents, which confer specific chemical and biological properties not found in simpler thiazole derivatives

Properties

CAS No.

76045-80-2

Molecular Formula

C20H20INOS

Molecular Weight

449.3 g/mol

IUPAC Name

3-ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C20H20NOS.HI/c1-3-21-19(17-7-5-4-6-8-17)15-23-20(21)14-11-16-9-12-18(22-2)13-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

PPQMZIMECIIXHL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC=C1C2=CC=CC=C2)C=CC3=CC=C(C=C3)OC.[I-]

Origin of Product

United States

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